![molecular formula C9H10ClNO2 B3262437 Methyl 3-amino-6-chloro-2-methylbenzoate CAS No. 355390-11-3](/img/structure/B3262437.png)
Methyl 3-amino-6-chloro-2-methylbenzoate
Overview
Description
Methyl 3-amino-6-chloro-2-methylbenzoate, also known as Methyl 3-amino-6-chlorobenzoate, is a compound that belongs to the class of benzoic acid derivatives. It is a white to off-white crystalline powder that is used in various scientific research applications. This compound is known for its diverse biological activities, including anti-inflammatory, antifungal, and anticancer properties.
Scientific Research Applications
Methyl 3-amino-6-chloro-2-methylbenzoate 3-amino-6-chloro-2-methylbenzoate has been extensively studied for its various biological activities. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been found to possess antifungal activity against various fungal strains, including Candida albicans. In addition, this compound has been shown to have anticancer properties by inducing apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of Methyl 3-amino-6-chloro-2-methylbenzoate 3-amino-6-chloro-2-methylbenzoate is not fully understood. However, it is believed to act by inhibiting specific enzymes or signaling pathways involved in various biological processes. For instance, the anti-inflammatory activity of this compound is thought to be mediated by the inhibition of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Similarly, the antifungal activity of Methyl 3-amino-6-chloro-2-methylbenzoate 3-amino-6-chloro-2-methylbenzoate is believed to be due to its ability to disrupt the fungal cell membrane.
Biochemical and physiological effects:
Methyl 3-amino-6-chloro-2-methylbenzoate 3-amino-6-chloro-2-methylbenzoate has been shown to have diverse biochemical and physiological effects. For example, it has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in various cell types. It has also been found to inhibit the growth of various fungal strains by disrupting the fungal cell membrane. In addition, this compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
Advantages and Limitations for Lab Experiments
Methyl 3-amino-6-chloro-2-methylbenzoate 3-amino-6-chloro-2-methylbenzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar biological activities. However, there are some limitations associated with its use in lab experiments. For instance, the solubility of this compound in water is relatively low, which may limit its use in certain experimental setups. In addition, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of some experiments.
Future Directions
There are several future directions for the study of Methyl 3-amino-6-chloro-2-methylbenzoate 3-amino-6-chloro-2-methylbenzoate. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including inflammatory disorders, fungal infections, and cancer. Another potential direction is to explore the structure-activity relationship of this compound to identify more potent analogs with improved biological activities. Additionally, the mechanism of action of Methyl 3-amino-6-chloro-2-methylbenzoate 3-amino-6-chloro-2-methylbenzoate could be further elucidated to better understand its effects on various biological processes.
properties
IUPAC Name |
methyl 3-amino-6-chloro-2-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-5-7(11)4-3-6(10)8(5)9(12)13-2/h3-4H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTYPRMUAAUEGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)OC)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
355390-11-3 | |
Record name | methyl 3-amino-6-chloro-2-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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